molecular formula C10H9F3O4 B2523396 Methyl 4-methoxy-2-(trifluoromethoxy)benzoate CAS No. 1188265-18-0

Methyl 4-methoxy-2-(trifluoromethoxy)benzoate

Cat. No. B2523396
CAS RN: 1188265-18-0
M. Wt: 250.173
InChI Key: UQIIAZFAVAPKOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-methoxy-2-(trifluoromethoxy)benzoate, also known as MMTFB, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MMTFB belongs to the class of benzoate esters and has a molecular formula of C10H8F3O4.

Mechanism of Action

The mechanism of action of Methyl 4-methoxy-2-(trifluoromethoxy)benzoate is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways and molecular targets. Methyl 4-methoxy-2-(trifluoromethoxy)benzoate inhibits the NF-κB pathway, which is a key regulator of inflammation and immune response. It also activates the caspase pathway, which leads to apoptosis in cancer cells. Methyl 4-methoxy-2-(trifluoromethoxy)benzoate also acts as an antioxidant by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
Methyl 4-methoxy-2-(trifluoromethoxy)benzoate has various biochemical and physiological effects, including:
1. Inhibition of pro-inflammatory cytokines: Methyl 4-methoxy-2-(trifluoromethoxy)benzoate inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases.
2. Induction of apoptosis: Methyl 4-methoxy-2-(trifluoromethoxy)benzoate induces apoptosis in cancer cells by activating the caspase pathway.
3. Antioxidant activity: Methyl 4-methoxy-2-(trifluoromethoxy)benzoate exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

Methyl 4-methoxy-2-(trifluoromethoxy)benzoate has several advantages and limitations for lab experiments. Some of the advantages include:
1. High purity: Methyl 4-methoxy-2-(trifluoromethoxy)benzoate can be synthesized with high purity, which is essential for conducting accurate and reproducible experiments.
2. Versatility: Methyl 4-methoxy-2-(trifluoromethoxy)benzoate has various applications in scientific research, including anti-inflammatory, anticancer, and antioxidant properties.
3. Low toxicity: Methyl 4-methoxy-2-(trifluoromethoxy)benzoate has low toxicity, which makes it a safe compound to work with in the laboratory.
Some of the limitations of Methyl 4-methoxy-2-(trifluoromethoxy)benzoate include:
1. Limited solubility: Methyl 4-methoxy-2-(trifluoromethoxy)benzoate has limited solubility in water, which can make it challenging to work with in aqueous solutions.
2. High cost: Methyl 4-methoxy-2-(trifluoromethoxy)benzoate is a relatively expensive compound, which can limit its use in some research applications.
3. Limited availability: Methyl 4-methoxy-2-(trifluoromethoxy)benzoate is not widely available, which can make it challenging to obtain for some research studies.

Future Directions

There are several future directions for Methyl 4-methoxy-2-(trifluoromethoxy)benzoate research, including:
1. Development of Methyl 4-methoxy-2-(trifluoromethoxy)benzoate derivatives: Methyl 4-methoxy-2-(trifluoromethoxy)benzoate derivatives can be synthesized to improve its efficacy and specificity for various applications.
2. Investigation of Methyl 4-methoxy-2-(trifluoromethoxy)benzoate in animal models: Methyl 4-methoxy-2-(trifluoromethoxy)benzoate can be tested in animal models to evaluate its efficacy and safety for various diseases.
3. Combination therapy: Methyl 4-methoxy-2-(trifluoromethoxy)benzoate can be used in combination with other compounds to enhance its therapeutic effects.
4. Development of Methyl 4-methoxy-2-(trifluoromethoxy)benzoate-based drug delivery systems: Methyl 4-methoxy-2-(trifluoromethoxy)benzoate-based drug delivery systems can be developed to improve its bioavailability and efficacy.
Conclusion:
In conclusion, Methyl 4-methoxy-2-(trifluoromethoxy)benzoate is a promising compound with various scientific research applications. Its anti-inflammatory, anticancer, and antioxidant properties make it a potential candidate for the development of novel therapeutics. However, further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

Methyl 4-methoxy-2-(trifluoromethoxy)benzoate can be synthesized by the reaction of 4-methoxy-2-(trifluoromethoxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds via esterification, where the carboxylic acid group of the benzoic acid reacts with the hydroxyl group of methanol to form an ester bond. The resulting product is purified by recrystallization to obtain pure Methyl 4-methoxy-2-(trifluoromethoxy)benzoate.

Scientific Research Applications

Methyl 4-methoxy-2-(trifluoromethoxy)benzoate has been used in various scientific research applications, including:
1. Anti-inflammatory properties: Methyl 4-methoxy-2-(trifluoromethoxy)benzoate has shown promising anti-inflammatory properties in in vitro and in vivo studies. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases.
2. Anticancer activity: Methyl 4-methoxy-2-(trifluoromethoxy)benzoate has been shown to have anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway.
3. Antioxidant properties: Methyl 4-methoxy-2-(trifluoromethoxy)benzoate exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress. It protects cells from oxidative damage and prevents the development of various diseases such as cardiovascular disease, neurodegenerative diseases, and cancer.

properties

IUPAC Name

methyl 4-methoxy-2-(trifluoromethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O4/c1-15-6-3-4-7(9(14)16-2)8(5-6)17-10(11,12)13/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQIIAZFAVAPKOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)OC)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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